REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13].S(=O)(=O)(O)[OH:15]>>[Cl:1][C:2]1[C:7]([C:8]([NH2:9])=[O:15])=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)Cl
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 18.0 gms
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Type
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CUSTOM
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Details
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to occur at 130° C.
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Type
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CUSTOM
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Details
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thereby giving a pale straw solution
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Type
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TEMPERATURE
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Details
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When cool
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Type
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ADDITION
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Details
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the reaction mixture was poured onto ice
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Type
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CUSTOM
|
Details
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the white solid thereby formed
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Type
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CUSTOM
|
Details
|
was isolated by filtration
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Type
|
CUSTOM
|
Details
|
In this manner there was formed 18.0 gms
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1C(=O)N)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |